molecular formula C8H17N B3024940 1-Cyclohexylethanamine CAS No. 54423-01-7

1-Cyclohexylethanamine

Cat. No.: B3024940
CAS No.: 54423-01-7
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-UHFFFAOYSA-N
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Description

1-Cyclohexylethanamine, also known as (1-cyclohexylethyl)amine, is an organic compound with the molecular formula C8H17N. It is a chiral amine, meaning it has a non-superimposable mirror image. This compound is primarily used as a resolving agent for racemic compounds and has various applications in scientific research and industry .

Preparation Methods

1-Cyclohexylethanamine can be synthesized through several methods:

Chemical Reactions Analysis

1-Cyclohexylethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include cyclohexylmethanamine, cyclohexanone, and various substituted cyclohexyl derivatives .

Scientific Research Applications

1-Cyclohexylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexylethanamine involves its incorporation into the molecular structure of the desired compound, influencing its biological activity. The specific interactions with its targets and the resulting changes depend on the particular pharmaceutical compound being synthesized.

Comparison with Similar Compounds

1-Cyclohexylethanamine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938494
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7
Record name 1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-alpha-Cyclohexanemethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexylethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Cyclohexylethylamine?

A1: The molecular formula for 1-Cyclohexylethylamine is C8H17N, and its molecular weight is 127.23 g/mol.

Q2: What spectroscopic data is available for characterizing 1-Cyclohexylethylamine?

A2: 1-Cyclohexylethylamine has been characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, 11B, 19Sn): This technique provides information about the compound's structure, including the type and number of atoms and their connectivity. [, , ]
  • FTIR and Raman Spectroscopy: These techniques identify functional groups and bonding interactions within the molecule. []
  • UV/Vis Spectroscopy: This technique is used to study electronic transitions within the molecule, particularly in metal complexes with 1-Cyclohexylethylamine. []
  • Circular Dichroism (CD) Spectroscopy: This technique is used to study chiral molecules and metal complexes containing 1-Cyclohexylethylamine, providing information about their absolute configuration and conformational changes. [, , , , , ]

Q3: Is 1-Cyclohexylethylamine chiral? How are its enantiomers separated?

A3: Yes, 1-Cyclohexylethylamine is chiral due to the presence of a stereogenic center at the carbon atom bonded to the amine group. Its enantiomers can be separated through:

  • Diastereomeric Salt Formation: This involves reacting the racemic mixture with an enantiomerically pure acid, such as (R)-(-)-1-cyclohexylethylamine, to form diastereomeric salts with different physical properties, allowing for separation by techniques like crystallization. [, , , , , , , ]
  • Chiral Chromatography: Techniques like HPLC employ chiral stationary phases to separate enantiomers based on their different interactions with the stationary phase. [, , , ]

Q4: How is 1-Cyclohexylethylamine used in asymmetric synthesis?

A4: 1-Cyclohexylethylamine is often employed as a chiral auxiliary in asymmetric synthesis.

  • Ligand in Metal Complexes: When incorporated as a chiral ligand in metal complexes, it induces chirality at the metal center, enabling enantioselective catalysis, such as in Diels-Alder reactions. [, ]

Q5: What catalytic applications have been explored for 1-Cyclohexylethylamine-containing complexes?

A5: 1-Cyclohexylethylamine-containing metal complexes, particularly those with ruthenium, have been investigated for their catalytic activity in:

  • Diels-Alder Reactions: These complexes demonstrate potential as enantioselective catalysts, promoting the formation of specific enantiomers of the Diels-Alder adducts. [, ]

Q6: How does the incorporation of 1-Cyclohexylethylamine affect material properties?

A6: Incorporation of 1-Cyclohexylethylamine into materials like hybrid organic-inorganic perovskites can induce:

  • Chirality: The chiral nature of 1-Cyclohexylethylamine can be transferred to the material, resulting in chiral structures with potential applications in optoelectronics and nonlinear optics. [, ]
  • Color Tunability: By varying the halide composition in lead-free perovskites, the optical properties, such as circular dichroism, can be tuned across a wide wavelength range. []

Q7: Have computational methods been applied to study 1-Cyclohexylethylamine and its derivatives?

A7: Yes, computational chemistry plays a role in understanding 1-Cyclohexylethylamine:

  • Density Functional Theory (DFT): DFT calculations are used to determine optimized structures, electronic structures, and to rationalize the observed experimental properties. [, , ]

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